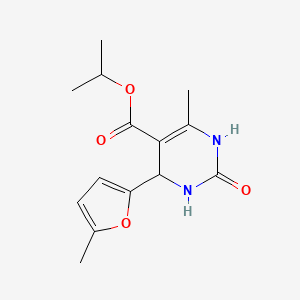![molecular formula C17H20N2O5 B3985956 methyl 4-[4-(allyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3985956.png)
methyl 4-[4-(allyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Vue d'ensemble
Description
The compound is a derivative of pyrimidine, which is an aromatic heterocyclic organic compound similar to pyridine . It also contains allyloxy and methoxy groups, which are commonly found in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrimidine ring, with the allyloxy and methoxy groups attached at the 4th position of the ring . The exact structure would depend on the specific locations of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors that could be considered include polarity, solubility, stability, and reactivity .Mécanisme D'action
Target of Action
The compound, methyl 4-[4-(allyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, is structurally related to 4-alkoxy-substituted 2,5-dimethoxyamphetamines and phenethylamine congeners . These compounds have been found to interact with various monoamine receptors and transporters . Specifically, they bind with moderate to high affinities to the serotonergic 5-HT 2A receptor, with a preference over the 5-HT 1A and 5-HT 2C receptors .
Mode of Action
The interaction of the compound with its targets involves binding to the receptors, which can lead to activation or inhibition of these receptors . The specific effects can vary depending on the receptor subtype and the specific structure of the compound . For instance, extending the 4-alkoxy group generally increases binding affinities at 5-HT 2A and 5-HT 2C receptors .
Biochemical Pathways
The compound’s interaction with the 5-HT 2A receptor suggests that it may affect serotonergic signaling pathways . Serotonin is a key neurotransmitter that modulates various central nervous system processes, including appetite, sexual activity, memory, attention, and sleep . Therefore, the compound’s action could potentially have wide-ranging effects on these processes.
Pharmacokinetics
The compound’s molecular properties, such as its molecular weight (376404 Da) and polar surface area (95 Å 2), suggest that it may have reasonable bioavailability . The compound’s LogP value of 2.02 indicates a balance between lipophilicity and hydrophilicity, which is favorable for absorption and distribution in the body .
Result of Action
Given its interaction with the 5-ht 2a receptor, it may induce effects similar to other serotonergic compounds . These could include alterations in mood, cognition, and perception, although the exact effects would depend on various factors, including the dose and the individual’s physiological state .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-(3-methoxy-4-prop-2-enoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-5-8-24-12-7-6-11(9-13(12)22-3)15-14(16(20)23-4)10(2)18-17(21)19-15/h5-7,9,15H,1,8H2,2-4H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSIHHREZYUOKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OCC=C)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3985881.png)
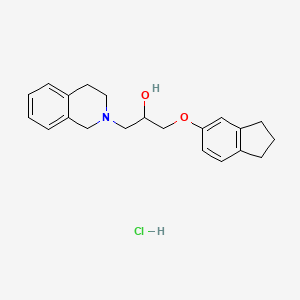
![2-(4-chlorophenyl)-5-(3-methoxyphenyl)-3-(2-thienyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B3985907.png)
![ethyl 2-[3-hydroxy-4-(5-methyl-2-furoyl)-2-oxo-5-(2-thienyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3985914.png)
![2-{2-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3985918.png)
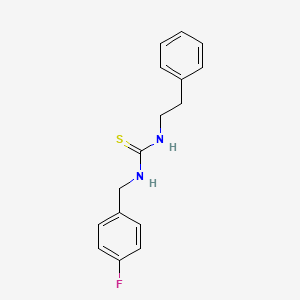
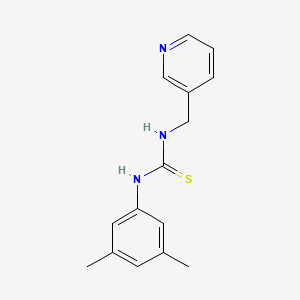
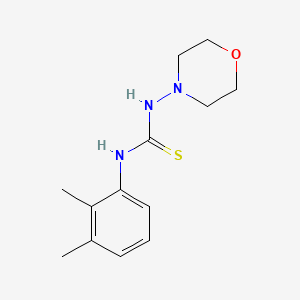
![N-(4-chloro-2-methylphenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B3985935.png)
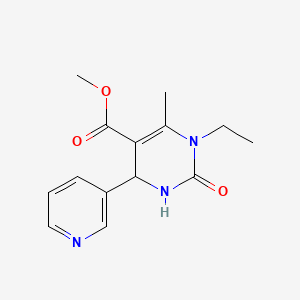
![2-chloro-N-(4-{[(3,5-dimethylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3985940.png)
![2-ethyl-5-methyl-3'-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-5'-phenyl-3H,3'H-4,4'-biimidazole](/img/structure/B3985950.png)
